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Compound of Interest

Compound Name: 2-Bromo-6-phenoxypyridine

Cat. No.: B189388

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Bromo-6-phenoxypyridine and its derivatives. Understanding the spectral characteristics of
these compounds is crucial for their synthesis, identification, and application in various
research and development endeavors, including drug discovery and materials science. This
document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the
characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-6-phenoxypyridine
and its analogous compounds. While experimental data for 2-Bromo-6-phenoxypyridine is
not readily available in public databases, the provided data for closely related structures, such
as 2-bromopyridine and 2-bromo-6-methoxypyridine, allows for a predictive analysis of its
spectral features.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Compound Solvent Chemical Shift (6) ppm
~8.35 (ddd, 1H), ~7.53 (ddd,
2-Bromopyridine CDCls 1H), ~7.45 (ddd, 1H), ~7.24
(ddd, 1H)[1]
o ~7.4 (t, 1H), ~6.9 (d, 1H), ~6.7
2-Bromo-6-methoxypyridine CDCls
(d, 1H), 3.9 (s, 3H)
~7.6-7.8 (m, 1H, Py-H), ~7.2-
2-Bromo-6-phenoxypyridine cDCl 7.5 (m, 2H, Ph-H), ~7.0-7.2 (m,
(Predicted) ’ 3H, Ph-H), ~6.8-7.0 (m, 2H,
Py-H)
~7.6-7.8 (m, 1H, Py-H), ~7.3-
2-Bromo-6-(4-
o 7.5 (d, 2H, Ph-H), ~7.0-7.2 (d,
chlorophenoxy)pyridine CDCls
. 2H, Ph-H), ~6.8-7.0 (m, 2H,
(Predicted)

Py-H)

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)
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Compound Solvent Chemical Shift (6) ppm
- ~150.3, ~142.4, ~138.6,
2-Bromopyridine CDClIs
~128.4, ~122.8[1]
o ~163.5, ~142.0, ~140.0,
2-Bromo-6-methoxypyridine CDCls
~112.0, ~105.0, ~54.0
~163.0 (C-0), ~153.0 (C-OAr),
~142.0 (C-Br), ~140.0 (Py-
2-Bromo-6-phenoxypyridine cpCl CH), ~130.0 (Ph-CH), ~125.0
3
(Predicted) (Ph-CH), ~121.0 (Ph-CH),
~118.0 (Py-CH), ~110.0 (Py-
CH)
~162.8 (C-0), ~151.5 (C-OAr),
~142.1 (C-Br), ~140.2 (Py-
2-Bromo-6-(4-
o CH), ~130.5 (Ph-C), ~129.5
chlorophenoxy)pyridine CDCls
_ (Ph-CH), ~122.5 (Ph-CH),
(Predicted)

~118.5 (Py-CH), ~110.5 (Py-
CH)

Table 3: Key IR Absorption Frequencies (Predicted and Experimental)
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v (C-H)
Sample v (C-Br) v (C-0-C) Vv (C=N), v .
Compound aromatic
Prep cm! cm? (C=C)cm™—*
cm™
2-
Bromopyridin ~ Neat ~750 - ~1580, 1460 ~3060
e
2-Bromo-6-
methoxypyridi  Neat ~770 ~1250, 1030 ~1570, 1450 ~3070
ne
2-Bromo-6-
o ~1240
phenoxypyridi
KBr ~760 (asym), ~1580, 1480 ~3050
ne
~1070 (sym
(Predicted) (sym)
2-Bromo-6-
(4- ~1245
chlorophenox  KBr ~760 (asym), ~1585, 1485 ~3055
y)pyridine ~1080 (sym)
(Predicted)

Table 4: Mass Spectrometry Data (Predicted and Experimental)
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Compound

lonization Mode

Molecular lon (m/z)

Key Fragment lons
(m/z)

2-Bromopyridine El 157/159 (IM]D)[2][3] 78 (IM-Br]*)
172/174 ([M-CHs]*),
2-Bromo-6-
o El 187/189 ([M]*) 158/160 ([M-CHO]*),
methoxypyridine
78 ([M-Br-OCHs]*)
2-Bromo-6-
o 170 ([M-Br]*), 156
phenoxypyridine El 249/251 ([M]%)
: (IM-OPh]*), 77 ([Ph]*)
(Predicted)
2-Bromo-6-(4- 204/206 ([M-Br]™),
chlorophenoxy)pyridin  El 283/285/287 ([M]*) 156 ([M-OArCIl"), 111

e (Predicted)

([ArCIT%)

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of

synthesized 2-Bromo-6-phenoxypyridine and its derivatives.
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General Spectroscopic Analysis Workflow

Synthesis and Purification

Synthesis of
2-Bromo-6-phenoxypyridine
Derivative

l

Purification
(e.g., Chromatography,
Recrystallization)

Sample Prep ample Prep Sample Prep

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation and Characterization

Structure Confirmation

l

Purity Assessment

l

Final Compound
Characterization

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

Detailed Experimental Protocols
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The following are general experimental protocols for acquiring the spectroscopic data
presented in this guide. Actual parameters may need to be optimized for specific instruments
and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

e H NMR Spectroscopy:
o Instrument: 400 MHz NMR spectrometer.

o Parameters: Acquire spectra at room temperature. A typical experiment involves a 30°
pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

e 13C NMR Spectroscopy:
o Instrument: 100 MHz NMR spectrometer.

o Parameters: Acquire spectra with proton decoupling. A typical experiment involves a 45°
pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to
achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the
sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR
crystal.

o Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a
thin film.

o Data Acquisition:
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o Instrument: FT-IR spectrometer.

o Parameters: Record the spectrum over the range of 4000-400 cm~1. Co-add 16-32 scans
to improve the signal-to-noise ratio. A background spectrum of the empty sample holder
(or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography
(GC) is a common method for sample introduction. The GC column separates the
components of a mixture before they enter the mass spectrometer. Direct infusion via a
syringe pump can be used for pure samples.

lonization: Electron lonization (El) at a standard energy of 70 eV is typically used for this
class of compounds.

Mass Analysis:
o Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

o Parameters: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight of the compound and its fragments (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak ([M]*), which should exhibit the characteristic
isotopic pattern for bromine (*°Br and 8!Br in an approximate 1:1 ratio). Analyze the
fragmentation pattern to further confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Pyridine, 2-bromo- [webbook.nist.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b189388?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/ra/c5ra08845c/c5ra08845c1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109046&Mask=20
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

o 3. Pyridine, 2-bromo- [webbook.nist.gov]

¢ To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Bromo-6-
phenoxypyridine and its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189388#spectroscopic-comparison-of-2-bromo-6-
phenoxypyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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